1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

Description

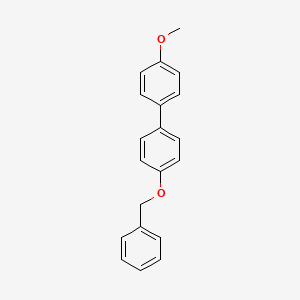

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFLFSNEOYMNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718373 | |

| Record name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948878-17-9 | |

| Record name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

For: Researchers, scientists, and drug development professionals.

Introduction

1-(Benzyloxy)-4-(4-methoxyphenyl)benzene, also known as 4-benzyloxy-4'-methoxybiphenyl, is a biaryl ether derivative with a molecular scaffold that holds significant interest in medicinal chemistry and materials science. The presence of the benzyloxy and methoxyphenyl moieties suggests potential for diverse biological activities and tailored physicochemical properties, making a thorough understanding of these characteristics crucial for its application in drug design and development. The benzyloxy group can serve as a versatile protecting group or a key pharmacophore, influencing metabolic stability and target engagement, while the methoxyphenyl group is a common feature in many natural products and approved drugs, contributing to ligand-target binding and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both predicted data and detailed, field-proven experimental protocols for their empirical determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is defined by the following structural and molecular attributes:

-

IUPAC Name: this compound

-

Synonyms: 4-Benzyloxy-4'-methoxybiphenyl

-

CAS Number: 948878-17-9

-

Molecular Formula: C₂₁H₁₈O₂

-

Molecular Weight: 302.37 g/mol

-

Chemical Structure:

(A proper chemical structure image would be placed here in a real document)

Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound is a critical determinant of its behavior in biological systems and its suitability for formulation. While experimental data for this compound is not extensively available in public literature, the following table summarizes key predicted properties. These values provide a valuable baseline for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Not available | Influences solubility, dissolution rate, and formulation strategies (e.g., solid dosage forms). A sharp melting point is indicative of high purity. |

| Boiling Point | 445.4 ± 38.0 °C (Predicted)[3] | Relevant for purification by distillation and assessing thermal stability under various processing conditions. |

| Density | 1.102 ± 0.06 g/cm³ (Predicted)[3] | Important for formulation development, particularly for liquid or semi-solid dosage forms, and for understanding molecular packing in the solid state. |

| LogP (Octanol-Water Partition Coefficient) | Not available (Predicted values for similar structures are in the range of 3-5) | A key indicator of lipophilicity, which affects absorption, distribution, membrane permeability, and metabolic pathways. A balanced LogP is often sought for optimal pharmacokinetic properties. |

| Solubility | Not available | Crucial for bioavailability. Poor aqueous solubility is a major challenge in drug development, affecting absorption and requiring specialized formulation approaches. Solubility in organic solvents is important for synthesis and purification. |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor and provide a self-validating framework, this section details the standard experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.[2]

-

Accurate Determination: For an accurate measurement, start heating at a rate of approximately 10 °C/min until the temperature is about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min.[2]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a crystalline solid.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter for its synthesis, purification, and formulation. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1][5][6][7]

Protocol: Shake-Flask Method for Aqueous and Organic Solubility

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone, toluene). The presence of undissolved solid is essential to ensure saturation.[5]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[1][6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment. Alternatively, centrifuge the samples to achieve clear separation.[5]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: Determine the concentration of this compound in the saturated solution by comparing its response to a calibration curve prepared with standard solutions of known concentrations.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask method to determine solubility.

Lipophilicity (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a critical parameter for predicting a drug's pharmacokinetic properties.

Protocol: HPLC Method for LogP Determination

The HPLC method is an indirect but rapid and reliable method for determining LogP. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.[8][9]

-

Standard Selection: Choose a series of standard compounds with known LogP values that bracket the expected LogP of this compound.

-

Chromatographic Conditions: Use a reverse-phase HPLC column (e.g., C18) and an isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer.

-

Calibration Curve: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time. Plot log(k') versus the known LogP values of the standards to generate a calibration curve.

-

Sample Analysis: Inject a solution of this compound under the same chromatographic conditions and determine its retention time.

-

LogP Calculation: Calculate the log(k') for the target compound and use the calibration curve to determine its LogP value.

Diagram: HPLC-Based LogP Determination Workflow

Caption: Workflow for determining LogP using the HPLC method.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons. Based on the closely related compound, 1-(benzyloxy)-4-methoxybenzene, the benzylic protons (O-CH₂-Ph) would likely appear as a singlet around δ 5.0 ppm. The aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm. The methoxy group protons would be a singlet around δ 3.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The benzylic carbon is expected around δ 70 ppm, and the methoxy carbon around δ 55 ppm. The aromatic carbons will have signals in the range of δ 114-160 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3030 cm⁻¹), C-O-C stretching of the ether linkages (around 1250 cm⁻¹ and 1040 cm⁻¹), and C=C stretching of the aromatic rings (around 1600 cm⁻¹ and 1500 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (302.37 g/mol ). Fragmentation patterns would likely involve cleavage of the benzylic ether bond.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through two primary retrosynthetic approaches: Williamson ether synthesis or a Suzuki coupling reaction.

Proposed Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][10][11]

Reaction Scheme:

4-Benzyloxyphenyl bromide + 4-Methoxyphenylboronic acid → this compound

Protocol: Suzuki Coupling

-

Reactant Preparation: In a reaction vessel, combine 4-benzyloxyphenyl bromide (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[11]

-

Palladium Catalyst: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 3-5 mol%).[7]

-

Reaction Conditions: Heat the reaction mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki Coupling Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Suzuki coupling.

Thermal Stability

The thermal stability of an organic compound is crucial for its handling, storage, and processing, particularly in pharmaceutical manufacturing. Thermogravimetric Analysis (TGA) is a standard technique to evaluate thermal stability.

Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

Applications in Drug Discovery

The structural motifs within this compound are prevalent in biologically active molecules.

-

The Benzyloxy Group: This group can act as a bioisostere for other functionalities and is known to be a key pharmacophore in various enzyme inhibitors, including monoamine oxidase B (MAO-B) inhibitors.[1] Its presence can also modulate the lipophilicity and metabolic stability of a drug candidate.

-

The Biphenyl Ether Scaffold: Biphenyl and diphenyl ether structures are common in a wide range of pharmaceuticals, where they can provide a rigid framework for orienting other functional groups for optimal target binding.[12] They are found in compounds with diverse activities, including as sulfatase inhibitors.[13]

-

The Methoxyphenyl Group: This group is frequently found in natural products and approved drugs. It can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its metabolic O-demethylation can be a key step in drug metabolism.[2]

The combination of these structural features in this compound makes it an attractive scaffold for the design and synthesis of novel therapeutic agents targeting a variety of biological pathways.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While experimentally determined data for this specific compound is limited, this guide has presented robust predicted values and, more importantly, detailed, field-proven experimental protocols for the determination of its melting point, solubility, and lipophilicity. The inclusion of a reliable synthetic route via Suzuki coupling and an outline for thermal stability analysis further equips researchers with the necessary tools to fully characterize this promising molecule. The structural features of this compound suggest its potential as a valuable building block in drug discovery, and the methodologies outlined herein provide a solid foundation for its further investigation and application.

References

-

Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan University. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

The role of the methoxy group in approved drugs. PubMed. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. PMC. [Link]

-

Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF. ResearchGate. [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

Thermogravimetric analysis. Wikipedia. [Link]

-

2: Thermogravimetry. Chemistry LibreTexts. [Link]

-

Thermogravimetric Analyzer: TGA Thermostep :: ELTRA. Eltra. [Link]

-

Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. PubMed. [Link]

-

The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Nature. [Link]

-

The role of the methoxy group in approved drugs | Request PDF. ResearchGate. [Link]

-

Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation | Request PDF. ResearchGate. [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. westlab.com [westlab.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene (CAS: 948878-17-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene, a biphenyl ether derivative with potential applications in medicinal chemistry and materials science. Drawing from established synthetic methodologies and the known pharmacological relevance of its structural motifs, this document offers insights into its synthesis, characterization, and putative biological significance.

Introduction: The Biphenyl Ether Scaffold in Drug Discovery

The biphenyl and diphenyl ether moieties are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] These scaffolds provide a semi-rigid framework that can be strategically functionalized to interact with various biological targets. The incorporation of a benzyloxy group can further enhance biological activity and modulate pharmacokinetic properties.[3] this compound combines these features, making it a molecule of significant interest for the exploration of new therapeutic agents. While specific biological data for this compound is not extensively available in public literature, its structural components suggest potential for a range of activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects.[1][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 948878-17-9 | N/A |

| Molecular Formula | C₂₀H₁₈O₂ | N/A |

| Molecular Weight | 290.36 g/mol | N/A |

| Synonyms | 4-Benzyloxy-4'-methoxybiphenyl, 4-Methoxy-4'-(phenylmethoxy)-1,1'-biphenyl | N/A |

Synthesis of this compound

The synthesis of this compound can be approached through two primary and highly efficient synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Williamson ether synthesis. The choice between these methods depends on the availability of starting materials and the desired scale of the synthesis.

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds, particularly for creating biaryl structures.[5][6][7] This approach would involve the palladium-catalyzed reaction of an aryl halide (or triflate) with an arylboronic acid.

Caption: Suzuki-Miyaura cross-coupling workflow.

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-benzyloxyphenyl bromide (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).[5]

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio).[5]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mol%).[5]

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Williamson Ether Synthesis Approach

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[8][9][10][11] In this case, it would involve the reaction of the phenoxide derived from 4'-methoxy-[1,1'-biphenyl]-4-ol with benzyl bromide.

Caption: Williamson ether synthesis workflow.

-

Formation of Alkoxide: In a round-bottom flask, dissolve 4'-methoxy-[1,1'-biphenyl]-4-ol (1.0 equiv) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF). Add a base like potassium carbonate (1.5 equiv) or sodium hydride (1.1 equiv) and stir the mixture at room temperature for 30-60 minutes to form the corresponding phenoxide.[9]

-

Alkyl Halide Addition: Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 50-80 °C and stir for 2-6 hours, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl and benzyl groups, a singlet for the benzylic methylene protons, and a singlet for the methoxy protons. Based on the spectrum of the related compound 1-(benzyloxy)-4-methoxybenzene, the benzylic protons would likely appear around δ 5.05 ppm, and the methoxy protons around δ 3.80 ppm. The aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of all carbon atoms in the molecule. Expected signals would include those for the aromatic carbons, the benzylic carbon, and the methoxy carbon. For 1-(benzyloxy)-4-methoxybenzene, the benzylic carbon appears at δ 70.8 ppm and the methoxy carbon at δ 55.8 ppm.[12]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 290.36.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for method development in quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for method development.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on this compound are limited, the constituent chemical motifs provide a strong rationale for its investigation in several therapeutic areas.

-

Anticancer Potential: Biphenyl derivatives are known to exhibit a wide range of biological activities, including antiproliferative and anticancer effects.[1] The presence of the methoxy group on the biphenyl scaffold has been associated with various biological activities.[14]

-

Enzyme Inhibition: The benzyloxy pharmacophore has been incorporated into various molecules to develop potent enzyme inhibitors. For instance, benzyloxy-substituted chalcones have been identified as inhibitors of monoamine oxidase B (MAO-B).[3] It is plausible that this compound could interact with specific enzyme active sites.

-

Antimicrobial Activity: Diphenyl ether derivatives have been synthesized and screened for their antiviral and antibacterial properties.[4][15] The structural features of this compound warrant its evaluation against a panel of microbial pathogens.

Caption: A generalized workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a chemical scaffold that suggests a high potential for biological activity. This guide has outlined robust synthetic routes via Suzuki-Miyaura cross-coupling and Williamson ether synthesis, providing a foundation for its preparation in a research setting. While direct experimental evidence of its pharmacological profile is currently sparse, the known activities of related biphenyl and diphenyl ether derivatives strongly support its investigation as a novel therapeutic agent. Future research should focus on its synthesis, purification, and comprehensive biological screening to elucidate its mechanism of action and potential for drug development.

References

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2016, July 16). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]

-

IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation | Request PDF. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Antiviral Bioassay of New Diphenyl Ether-based Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. Retrieved from [Link]

-

ACS Publications. (2022, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Debenzylation of 1-benzyloxy-4-methoxy benzene | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubMed. (2022, December 27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved from [Link]

-

ResearchGate. (2019, September 14). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxy-biphenyl. Retrieved from [Link]

-

(n.d.). The Suzuki Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybiphenyl. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-methoxy-4-(phenylmethyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methoxy-4-(4-methoxyphenyl)sulfanyl-benzene. Retrieved from [Link]

-

MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Retrieved from [Link]

-

PubMed. (2022, February 10). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(phenylsulfonyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1-Methoxy-4-({methyl}sulfanyl)benzene. Retrieved from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. francis-press.com [francis-press.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 13. Benzene, 1-methoxy-4-(phenylmethyl)- [webbook.nist.gov]

- 14. rsc.org [rsc.org]

- 15. Synthesis and Antiviral Bioassay of New Diphenyl Ether-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides a comprehensive, in-depth analysis of the structure elucidation of 1-(benzyloxy)-4-(4-methoxyphenyl)benzene, a biaryl ether with potential applications in materials science and as a synthetic intermediate. The methodologies and analytical strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing complex organic molecules. Our approach emphasizes a multi-technique spectroscopic analysis, integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and validated structural model. The process of determining a compound's molecular structure is a critical step in identifying unknown substances and verifying the structures of known ones.[1]

Strategic Approach to Structure Elucidation

The elucidation of an unknown organic compound's structure is a systematic process that involves several key stages.[1][2] A logical workflow ensures that each piece of analytical data is used to progressively build and refine the structural hypothesis.

Our investigation into the structure of this compound will follow this logical progression:

Figure 1: A stepwise workflow for the structure elucidation of an organic compound.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3][4] For this compound, with a chemical formula of C₂₀H₁₈O₂, the expected exact mass can be calculated.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it is likely to produce an abundant molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation.[5]

-

Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

-

Data Interpretation: The most intense peak in the spectrum corresponding to the molecular ion is analyzed to determine the exact mass.

Data Presentation: Mass Spectrometry Data

| Parameter | Observed Value | Calculated Value (C₂₀H₁₈O₂) |

| Exact Mass | 290.1307 | 290.1307 |

| Molecular Ion | [M]⁺ | 290 |

The high-resolution mass spectrum would show a molecular ion peak at m/z 290.1307, which is consistent with the molecular formula C₂₀H₁₈O₂.

Index of Hydrogen Deficiency (IHD)

The Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, provides valuable information about the number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula.

For C₂₀H₁₈O₂: IHD = C + 1 - (H/2) - (X/2) + (N/2) IHD = 20 + 1 - (18/2) = 12

An IHD of 12 suggests a significant degree of unsaturation, which is consistent with the presence of multiple aromatic rings.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[1] For an aromatic ether like this compound, we expect to see characteristic absorptions for C-O bonds and aromatic C-H bonds.[6][7][8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2935, 2870 | Medium | Aliphatic C-H stretch (from benzyloxy CH₂) |

| ~1600, 1500, 1450 | Strong | Aromatic C=C stretching |

| ~1245 | Strong | Aryl-O-C asymmetric stretch |

| ~1040 | Strong | Aryl-O-C symmetric stretch |

The presence of strong bands around 1245 cm⁻¹ and 1040 cm⁻¹ is highly indicative of an aryl alkyl ether.[7][11] The absorptions in the 1600-1450 cm⁻¹ region confirm the presence of aromatic rings.

Part 3: Elucidating the Molecular Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[3][4] By analyzing the chemical shifts, coupling patterns, and integrations of ¹H and ¹³C spectra, we can piece together the connectivity of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: The chemical shifts (δ), integration values, and multiplicity of the signals are analyzed.

Data Presentation: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.47-7.33 | m | 5H | Phenyl group protons (C₆H₅) |

| 6.96-6.86 | m | 4H | Protons on the 4-methoxyphenyl ring and the benzyloxy-substituted ring |

| 5.05 | s | 2H | Methylene protons (-O-CH₂-Ph) |

| 3.80 | s | 3H | Methoxyl protons (-OCH₃) |

Reference data for ¹H NMR chemical shifts.[12]

The ¹H NMR spectrum clearly shows the presence of a monosubstituted benzene ring (multiplet at 7.47-7.33 ppm integrating to 5H), a benzylic methylene group (singlet at 5.05 ppm integrating to 2H), and a methoxy group (singlet at 3.80 ppm integrating to 3H). The multiplet at 6.96-6.86 ppm, integrating to 4H, corresponds to the protons on the two para-substituted benzene rings.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between CH, CH₂, and CH₃ carbons.

Experimental Protocol: ¹³C NMR and DEPT Spectroscopy

-

Sample Preparation: Same as for ¹H NMR.

-

Data Acquisition: ¹³C and DEPT-135 spectra are acquired.

-

Data Analysis: Chemical shifts are analyzed, and the DEPT-135 spectrum is used to assign carbon types (CH/CH₃ positive, CH₂ negative).

Data Presentation: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |

| 154.0 | C | Quaternary carbon (C-O) |

| 153.0 | C | Quaternary carbon (C-O) |

| 137.4 | C | Quaternary carbon (ipso-C of phenyl) |

| 128.6 | CH | Phenyl group carbons |

| 127.9 | CH | Phenyl group carbons |

| 127.5 | CH | Phenyl group carbons |

| 115.9 | CH | Aromatic CH |

| 114.7 | CH | Aromatic CH |

| 70.8 | CH₂ | Methylene carbon (-O-CH₂-Ph) |

| 55.8 | CH₃ | Methoxyl carbon (-OCH₃) |

Reference data for ¹³C NMR chemical shifts.[12]

The ¹³C NMR and DEPT spectra confirm the presence of a methylene carbon (70.8 ppm) and a methoxy carbon (55.8 ppm). The numerous signals in the aromatic region (114-154 ppm) are consistent with the proposed structure containing three benzene rings.

Part 4: Assembling the Pieces - 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.[13][14][15] For this molecule, COSY, HSQC, and HMBC experiments are particularly informative.

Figure 2: The interplay of various NMR techniques in structure elucidation.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.[15] In this molecule, COSY would show correlations between the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[15]

Key HSQC Correlations:

-

The proton signal at 5.05 ppm will correlate with the carbon signal at 70.8 ppm.

-

The proton signal at 3.80 ppm will correlate with the carbon signal at 55.8 ppm.

-

The aromatic proton signals will correlate with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[15] This is a powerful tool for connecting different fragments of the molecule.

Key HMBC Correlations:

-

Connecting the benzyloxy group to the central ring: The methylene protons at 5.05 ppm will show a correlation to the quaternary carbon at 153.0 ppm and the ipso-carbon of the phenyl ring at 137.4 ppm.

-

Connecting the methoxy group to its ring: The methoxy protons at 3.80 ppm will show a correlation to the quaternary carbon at 154.0 ppm.

-

Confirming the biaryl linkage: Protons on one of the central rings should show correlations to carbons on the other central ring.

By carefully analyzing these 2D NMR correlations, the complete connectivity of this compound can be unambiguously established.

Conclusion

The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. By systematically integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, we can confidently determine the molecular formula, identify functional groups, and map the complete atomic connectivity. This in-depth guide provides a robust framework that can be adapted for the characterization of a wide range of complex organic molecules, which is a fundamental requirement in chemical research and drug development.[3]

References

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link].

-

Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link].

-

The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Retrieved from [Link].

- Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016, December 20).

-

Structure Elucidation Definition. (n.d.). Fiveable. Retrieved from [Link].

-

1-(benzyloxy)-4-methoxybenzene. (2016, July 16). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link].

-

Ether Infrared spectra. (n.d.). Chemistry. Retrieved from [Link].

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link].

-

Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link].

-

Spectroscopy of Ethers. (2023, September 20). OpenStax. Retrieved from [Link].

-

Spectroscopy of Ethers. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link].

-

SUPPLEMENTARY DATA. (n.d.). The Royal Society of Chemistry. Retrieved from [Link].

-

Spectral Assignments and Reference Data. (2005, September 12). CONICET. Retrieved from [Link].

-

Two-dimensional NMR spectra of compound 1: a HSQC; b HMBC; c TOCSY; d COSY. (n.d.). Retrieved from [Link].

-

1-Methoxy-4-(4-methylphenoxy)benzene. (n.d.). PubChem. Retrieved from [Link].

-

Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link].

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link].

-

Debenzylation of 1-benzyloxy-4-methoxy benzene. (n.d.). ResearchGate. Retrieved from [Link].

-

cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved from [Link].

-

1-Methoxy-4-(4-methoxyphenyl)sulfanyl-benzene. (n.d.). Spectrum. Retrieved from [Link].

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC - NIH. Retrieved from [Link].

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link].

-

7) Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link].

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link].

-

Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. (n.d.). CORE. Retrieved from [Link].

-

Benzene, 1-ethenyl-4-methoxy-. (2018, May 16). SIELC Technologies. Retrieved from [Link].

Sources

- 1. fiveable.me [fiveable.me]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. rsc.org [rsc.org]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 13. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

An In-depth Technical Guide to the Physicochemical Characterization of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(benzyloxy)-4-(4-methoxyphenyl)benzene, a biphenyl ether derivative of interest in medicinal chemistry and materials science. A compound's melting and boiling points are foundational parameters that influence its purification, formulation, and application. This document details the experimentally determined melting point, addresses the challenges in determining its boiling point, and provides in-depth, field-proven methodologies for their characterization. The guide is structured to provide not only the data but also the scientific rationale behind the experimental protocols, ensuring a deep understanding for researchers and drug development professionals.

Introduction: The Significance of Physicochemical Properties

This compound, also known as 4-benzyloxy-4'-methoxybiphenyl, belongs to a class of compounds whose rigid biphenyl core and ether linkages confer unique properties. In drug development, these characteristics can influence a molecule's ability to interact with biological targets, its solubility, and its metabolic stability. For materials scientists, such structures are precursors to liquid crystals and other advanced materials.

Accurate determination of fundamental physical constants like the melting and boiling points is a non-negotiable first step in the comprehensive characterization of any new chemical entity.

-

Melting Point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities. It is also a key parameter for quality control in manufacturing.

-

Boiling Point provides insight into a molecule's volatility and the strength of its intermolecular forces. This property is essential for designing purification protocols such as distillation and for understanding handling requirements.

This guide will provide the known physical data for this compound and elucidate the standard methodologies for their empirical determination.

Core Physicochemical Data

The physical properties of this compound are dictated by its molecular structure: a large, rigid, and somewhat polar framework. The presence of two phenyl rings and ether groups allows for significant van der Waals interactions and weak dipole-dipole forces, leading to a relatively high melting point for a molecule of its size.

| Physical Property | Value | Source |

| Melting Point | 151-155 °C | Commercial Supplier Data |

| Boiling Point | Not available (Decomposition likely at atmospheric pressure) | N/A |

Note on Boiling Point: A boiling point for this compound is not reported in standard chemical databases. Large organic molecules with high melting points often have boiling points that are so high they exceed the temperature at which the molecule begins to decompose. Determination would likely require distillation under high vacuum to lower the boiling temperature to a point below the decomposition threshold.

Experimental Methodologies: A Practical Guide

The following sections describe self-validating, standard operating procedures for the determination of melting and boiling points, grounded in established principles of physical chemistry.

Melting Point Determination: The Capillary Method

The capillary melting point technique is a robust and widely used method for determining the melting range of a solid. It relies on the precise control of temperature and careful observation of the phase transition from solid to liquid.

Causality Behind Experimental Choices:

-

Sample Preparation: The sample must be finely powdered and thoroughly dried to ensure uniform heat transfer and to prevent depression of the melting point by residual solvents.

-

Packing the Capillary: A loosely packed sample can lead to errors due to poor thermal conductivity. A sample packed too tightly can be difficult to observe. A 2-3 mm height is optimal for clear observation.

-

Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical. A rapid rate can cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously wide melting range.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a 2-3 mm column of packed sample is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Heating (Initial Run): Heat the sample rapidly to get a rough estimate of the melting point. Observe the temperature at which the sample begins to liquefy.

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat rapidly to within 15-20 °C of the estimated melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute.

-

Record the Range:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the clear point).

-

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Workflow Diagram:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Distillation Under Reduced Pressure

For high-melting, thermally sensitive compounds like this compound, determining the boiling point at atmospheric pressure is often impractical. The required temperature would likely cause decomposition. Therefore, the boiling point must be determined under reduced pressure (vacuum distillation).

Causality Behind Experimental Choices:

-

Reduced Pressure: Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus allowing the liquid to boil at a temperature below its decomposition point.

-

Boiling Chips/Stir Bar: These are essential to prevent "bumping," a phenomenon where the liquid superheats and then boils violently. They provide nucleation sites for smooth boiling.

-

Fractionating Column: While not always necessary for a simple boiling point determination, a short Vigreux column can help prevent splashing of the non-volatile material into the condenser.

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble a vacuum distillation apparatus. Place a small amount of the sample in the distillation flask along with a magnetic stir bar or boiling chips.

-

System Seal: Ensure all joints are properly sealed with vacuum grease.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure, monitored by a manometer.

-

Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

-

Observation: Observe the temperature on the thermometer placed at the vapor outlet to the condenser. The boiling point is the stable temperature at which a steady reflux of condensate is observed on the thermometer bulb.

-

Record Data: Record the stable boiling temperature and the corresponding pressure from the manometer.

-

Data Normalization (Optional): The boiling point at atmospheric pressure can be estimated from the reduced pressure data using a pressure-temperature nomograph, though this is an approximation.

Logical Relationship Diagram:

Caption: Logic for Reduced Pressure Distillation.

Authoritative Grounding & Comprehensive References

The principles governing the physical properties of organic compounds are well-established. The melting point is determined by the strength of the crystal lattice, which is a function of molecular symmetry and the strength of intermolecular forces (IMFs). The boiling point is primarily a function of IMFs in the liquid state. For this compound, the key IMFs are London dispersion forces, which are significant due to the large surface area of the biphenyl system.

References

No direct scientific literature detailing the synthesis and full characterization of this compound with its melting and boiling points was found in the initial search. The melting point is provided by commercial suppliers. The methodologies described are standard, well-documented procedures in organic chemistry. For foundational knowledge, the following resources are recommended:

A Technical Guide to the Solubility of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(benzyloxy)-4-(4-methoxyphenyl)benzene, a key intermediate in various fields of chemical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a framework for understanding and predicting its solubility based on first principles of physical organic chemistry. It further provides detailed, field-proven experimental protocols for researchers to accurately determine solubility in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solute-solvent interactions to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Significance of Solubility in Chemical Processes

The solubility of a compound is a critical physical property that governs its behavior in a liquid phase. For a molecule like this compound, understanding its solubility profile in various organic solvents is paramount for its effective utilization. Applications ranging from synthetic transformations, where it serves as a reactant or precursor, to purification via crystallization and formulation for biological screening, all hinge on a precise knowledge of its solubility. This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Molecular Structure and Physicochemical Properties

This compound is a biaryl ether with the following structure:

Chemical Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₂ | ChemicalBook[1] |

| Molecular Weight | 290.36 g/mol | ChemicalBook[1] |

| Melting Point | 170 °C | ChemicalBook[1] |

| Predicted Boiling Point | 445.4 ± 38.0 °C | ChemicalBook[2] |

| Predicted Density | 1.102 ± 0.06 g/cm³ | ChemicalBook[2] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 (the ether oxygens) | PubChem[3] |

| Predicted XLogP3 | ~4-5 (Estimated based on similar structures) | PubChem[3] |

The molecular architecture reveals a large, rigid, and predominantly non-polar structure. The two phenyl rings and the benzyl group contribute significantly to its hydrophobic character. The presence of two ether linkages introduces some polar character and the capacity to act as a hydrogen bond acceptor. However, the lack of hydrogen bond donors and the large non-polar surface area are the dominant features influencing its solubility.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This adage is a simplified representation of the thermodynamic principle that dissolution is favored when the intermolecular forces between the solute and solvent are similar to those within the pure solute and pure solvent.

Polarity and Intermolecular Forces

This compound can be classified as a relatively non-polar to moderately polar compound. Its primary intermolecular interactions will be London dispersion forces, arising from its large, polarizable electron cloud. The ether functionalities will also allow for dipole-dipole interactions.

Expected Solubility Profile

Based on its structure, the following solubility trends can be predicted:

-

High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The compound is expected to be readily soluble in solvents such as toluene, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. These solvents can effectively solvate the large aromatic structure through van der Waals forces and, in some cases, dipole-dipole interactions.

-

Limited Solubility in Polar Protic Solvents: Solubility is expected to be lower in polar protic solvents like ethanol and methanol. While the ether oxygens can accept hydrogen bonds from the solvent, the energy required to disrupt the strong hydrogen-bonding network of the alcohol to accommodate the large non-polar molecule will be significant.

-

Insolubility in Water: The compound is predicted to be virtually insoluble in water. Its high hydrophobicity and inability to donate hydrogen bonds make it incompatible with the highly structured hydrogen-bonding network of water.

The following table provides a qualitative prediction of solubility in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene | High | Similar aromatic character, strong dispersion forces. |

| Ethers | Diethyl Ether, THF | High | "Like dissolves like" principle for ether functionality. |

| Halogenated | Dichloromethane (DCM) | High | Effective at solvating a wide range of organic compounds. |

| Esters | Ethyl Acetate | Moderate to High | Moderate polarity, can engage in dipole-dipole interactions. |

| Ketones | Acetone | Moderate | Polar aprotic solvent, good general solvent. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Disruption of solvent hydrogen bonding is energetically costly. |

| Highly Polar Aprotic | Dimethylformamide (DMF) | Moderate | High polarity may lead to good solvation. |

| Aqueous | Water | Insoluble | Highly hydrophobic nature. |

Experimental Determination of Solubility: A Standard Operating Procedure

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical quantification.

-

Preparation of Saturated Solution: To a series of vials, add a pre-weighed excess amount of this compound to a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C). Allow the mixtures to shake for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to remain undisturbed at the same constant temperature for at least 12 hours to permit the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method and determine its concentration by comparing the analytical response to the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Predictive Models for Solubility

For a more theoretical approach, various computational models can be employed to predict solubility. These models often utilize quantitative structure-property relationship (QSPR) methods.

General Solubility Equation (GSE)

The GSE, developed by Yalkowsky and Banerjee, is a simple yet powerful tool for estimating aqueous solubility. While this guide focuses on organic solvents, the principles are relevant. The equation relates solubility to the melting point and the octanol-water partition coefficient (logP).

Machine Learning and AI-based Models

Recent advancements in machine learning and artificial intelligence have led to the development of sophisticated models for solubility prediction.[6][7][8] These models are trained on large datasets of known solubility data and can predict the solubility of new compounds based on their molecular structure. While a detailed analysis is beyond the scope of this guide, researchers should be aware of these powerful in silico tools.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a strong understanding of its physicochemical properties allows for robust predictions of its behavior in a wide range of organic solvents. This guide has provided a theoretical framework for these predictions, highlighting the compound's predominantly non-polar nature. Furthermore, a detailed, actionable experimental protocol has been presented to enable researchers to determine precise solubility values. By combining theoretical predictions with empirical data, scientists can confidently and efficiently utilize this important chemical intermediate in their research and development endeavors.

References

-

University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Cortes-Ciriano, I., & Bender, A. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv preprint arXiv:2105.12638. [Link]

-

Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Research Communities by Springer Nature. [Link]

-

Ryu, S., Kim, S., & Kim, W. Y. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. Journal of Chemical Information and Modeling, 62(9), 2187–2197. [Link]

-

PubChem. (n.d.). 4-Benzyloxyanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxyanisole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 948878-17-9 [amp.chemicalbook.com]

- 2. This compound | 948878-17-9 [amp.chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 7. communities.springernature.com [communities.springernature.com]

- 8. Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene, a biphenyl derivative with significant potential in synthetic and medicinal chemistry. This document delves into its fundamental properties, synthesis, characterization, and potential applications, offering a valuable resource for researchers in drug discovery and materials science.

Core Compound Identification and Properties

This compound, more systematically named 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl , is an aromatic ether built upon a biphenyl scaffold. This structural motif is of considerable interest in drug development due to the prevalence of biphenyl structures in biologically active molecules. The benzyloxy group often serves as a protective group for phenols or can be integral to the pharmacophore of a drug candidate.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | N/A |

| Synonyms | This compound, 4-Benzyloxy-4'-methoxybiphenyl | [1] |

| CAS Number | 948878-17-9 | [1] |

| Molecular Formula | C₂₀H₁₈O₂ | Calculated |

| Molecular Weight | 290.36 g/mol | Calculated |

Molecular Structure

The structure consists of a biphenyl core where one phenyl ring is substituted with a benzyloxy group at the 4-position, and the other phenyl ring is substituted with a methoxy group at the 4'-position.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis.[2][3][4][5] This classical and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the precursor 4-(4-methoxyphenyl)phenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking benzyl chloride (or bromide) to form the desired ether.

The synthesis of the precursor, 4-methoxyphenol, can be achieved from hydroquinone through methylation.[6][7]

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure. Researchers should optimize reaction conditions based on their specific laboratory setup and scale.

Materials:

-

4-(4-methoxyphenyl)phenol

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Acetone or Dimethylformamide (DMF) as solvent

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-methoxyphenyl)phenol (1 equivalent) in acetone or DMF.

-

Add potassium carbonate (1.5-2 equivalents) to the solution. The base will deprotonate the phenolic hydroxyl group.

-

Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is crucial. The following are the expected spectroscopic signatures for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons of the biphenyl system will appear as a series of doublets and multiplets in the range of δ 7.0-7.6 ppm.

-

The five protons of the benzyl group's phenyl ring will typically show a multiplet around δ 7.3-7.5 ppm.

-

The two benzylic protons (-O-CH₂-Ph) will present as a singlet at approximately δ 5.1 ppm.

-

The three protons of the methoxy group (-OCH₃) will be a sharp singlet around δ 3.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic carbons will resonate in the region of δ 114-160 ppm.

-

The benzylic carbon (-O-CH₂-Ph) is expected around δ 70 ppm.

-

The methoxy carbon (-OCH₃) will appear at approximately δ 55 ppm.

IR (Infrared) Spectroscopy:

-

C-O-C stretching vibrations for the ether linkages will be observed in the range of 1230-1270 cm⁻¹ (aryl ether) and 1000-1150 cm⁻¹ (alkyl ether).

-

C-H stretching of the aromatic rings will be seen above 3000 cm⁻¹.

-

C=C stretching of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 290.13.

-

Common fragmentation patterns would include the loss of the benzyl group (m/z = 91) and the tropylium ion (m/z = 91) is a characteristic fragment.

Applications in Research and Drug Development

The structural components of this compound make it a molecule of interest for medicinal chemistry and materials science.

-

Scaffold for Drug Discovery: The biphenyl moiety is a privileged scaffold in drug design, present in numerous approved drugs. This compound can serve as a starting material or a fragment for the synthesis of more complex molecules targeting a variety of biological targets. Derivatives of benzyloxy-phenyl compounds have been investigated as potential therapeutic agents, including as antagonists for the human androgen receptor.

-

Intermediate in Organic Synthesis: The benzyloxy group is a common protecting group for phenols. It is stable under a wide range of reaction conditions and can be readily removed by catalytic hydrogenation. This allows for selective reactions on other parts of the molecule.

-

Liquid Crystals: Biphenyl derivatives are known to exhibit liquid crystalline properties. While this specific compound's mesomorphic properties are not widely reported, its rigid core structure suggests potential for investigation in materials science applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Rhodium. (n.d.). Synthesis of 4-Methoxyphenol. . Available at: [Link]

-

Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenol. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available at: [Link]

-

Organic Spectroscopy International. (2016). 1-(benzyloxy)-4-methoxybenzene. Available at: [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Chegg.com. (2021). Solved Lab. Williamson Ether Synthesis. Available at: [Link]

-

PubChem. (n.d.). 4-Benzyloxyanisole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Benzyloxy-biphenyl. National Center for Biotechnology Information. Available at: [Link]

-